(S)-2-(piperidin-3-yl)acetonitrile HCl (S)-2-(piperidin-3-yl)acetonitrile HCl
Brand Name: Vulcanchem
CAS No.: 1693757-39-9
VCID: VC4296609
InChI: InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H/t7-;/m0./s1
SMILES: C1CC(CNC1)CC#N.Cl
Molecular Formula: C7H13ClN2
Molecular Weight: 160.65

(S)-2-(piperidin-3-yl)acetonitrile HCl

CAS No.: 1693757-39-9

Cat. No.: VC4296609

Molecular Formula: C7H13ClN2

Molecular Weight: 160.65

* For research use only. Not for human or veterinary use.

(S)-2-(piperidin-3-yl)acetonitrile HCl - 1693757-39-9

Specification

CAS No. 1693757-39-9
Molecular Formula C7H13ClN2
Molecular Weight 160.65
IUPAC Name 2-[(3S)-piperidin-3-yl]acetonitrile;hydrochloride
Standard InChI InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H/t7-;/m0./s1
Standard InChI Key HZJOVDAZLMBPPZ-ZETCQYMHSA-N
SMILES C1CC(CNC1)CC#N.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The molecular formula of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride is C₇H₁₃ClN₂, with a molecular weight of 168.64 g/mol . The compound’s IUPAC name is 2-[(3S)-piperidin-3-yl]acetonitrile hydrochloride, reflecting its (S)-configuration at the chiral center. Key structural features include:

  • A six-membered piperidine ring with a methylnitrile substituent at the 3-position.

  • A hydrochloride salt form, enhancing solubility in polar solvents .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1693757-39-9
Molecular FormulaC₇H₁₃ClN₂
Molecular Weight168.64 g/mol
Melting Point249–251°C (decomposes)
SolubilitySoluble in MeOH, DMSO; insoluble in hexane

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a four-step enantioselective route:

  • Starting Material: (S)-Piperidin-3-ylmethanol is prepared via asymmetric reduction of piperidin-3-one using chiral catalysts .

  • Oxidation: The alcohol is oxidized to (S)-piperidin-3-ylmethanal using Jones reagent (CrO₃/H₂SO₄) .

  • Nitrile Formation: Condensation with sodium cyanide (NaCN) in aqueous ethanol yields (S)-2-(piperidin-3-yl)acetonitrile .

  • Salt Formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt .

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance yield (typically >85%) and purity (>98%). Key considerations include:

  • Catalyst Recycling: Chiral catalysts are recovered via nanofiltration to reduce costs .

  • Byproduct Management: Unreacted cyanide is neutralized with FeSO₄ to meet environmental regulations .

Reactivity and Functionalization

Key Chemical Reactions

The nitrile group and piperidine ring enable diverse transformations:

  • Oxidation: Using KMnO₄ under acidic conditions converts the nitrile to a carboxylic acid, yielding (S)-2-(piperidin-3-yl)acetic acid .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) produces the primary amine, (S)-2-(piperidin-3-yl)ethylamine .

  • Nucleophilic Substitution: Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, useful in ionic liquids .

Table 2: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsProductYield
OxidationKMnO₄, H₂SO₄, 60°C, 6h(S)-2-(Piperidin-3-yl)acetic acid72%
ReductionH₂ (1 atm), Pd/C, MeOH, 25°C(S)-2-(Piperidin-3-yl)ethylamine89%
AlkylationCH₃I, K₂CO₃, DMF, 80°C(S)-N-Methyl-2-(piperidin-3-yl)acetonitrile65%

Applications in Pharmaceutical Research

Drug Discovery

The compound’s chiral piperidine core is a key motif in neurology-targeting agents:

  • Dopamine D3 Receptor Antagonists: Derivatives show nanomolar affinity for D3 receptors, potential candidates for treating addiction .

  • MAO-B Inhibitors: Nitrile-containing analogs inhibit monoamine oxidase B, relevant for Parkinson’s disease therapy .

Case Study: PF-06446846

In a 2024 study, (S)-2-(piperidin-3-yl)acetonitrile hydrochloride was used to synthesize PF-06446846, a selective kappa-opioid receptor antagonist . Critical steps included:

  • Coupling: Amide bond formation with 4-(3H-triazolo[4,5-b]pyridin-3-yl)benzoic acid.

  • Crystallography: Single-crystal X-ray analysis confirmed the (S)-configuration (CCDC 1449348) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85–3.30 (m, 4H, piperidine H), 2.45 (s, 2H, CH₂CN), 1.80–1.55 (m, 4H, piperidine H) .

  • HRMS (ESI+): m/z calcd for C₇H₁₂N₂ [M+H]⁺ 125.1073; found 125.1079 .

TechniqueKey SignalsSource
¹³C NMRδ 115.3 (CN), 48.6 (piperidine C3)
UPLC-MStᴿ = 0.72 min (Method 1)
IRν 2245 cm⁻¹ (C≡N stretch)

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